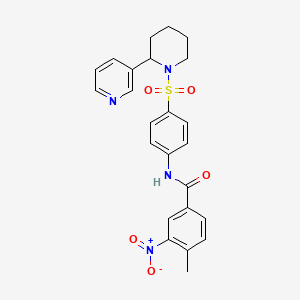

4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a sulfonyl-linked pyridinyl-piperidine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps:

Nitration and Methylation: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce the nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Amidation: The nitro-methylbenzoic acid is then converted to the corresponding benzamide through a reaction with an appropriate amine, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Sulfonylation: The benzamide is then reacted with 4-aminophenylsulfonyl chloride to introduce the sulfonyl group. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Pyridinyl-Piperidine Introduction: Finally, the sulfonylated intermediate is coupled with 2-(pyridin-3-yl)piperidine under conditions that facilitate the formation of the desired product, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

Reduction: The nitro group can also undergo reduction to form an amino group, which can further participate in various substitution reactions.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, depending on the substituents present.

Common Reagents and Conditions

Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

Reduction: Iron powder in acetic acid or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Aminated Derivatives: Reduction of the nitro group yields aminated derivatives.

Halogenated Compounds: Electrophilic substitution reactions yield halogenated derivatives.

Applications De Recherche Scientifique

Chemistry

This compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonyl and pyridinyl groups.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.

Mécanisme D'action

The mechanism of action of 4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to specific proteins or enzymes, thereby inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the pyridinyl-piperidine moiety can enhance binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-methyl-3-nitro-N-(4-(pyridin-3-yl)phenyl)benzamide: Lacks the piperidine moiety, which might reduce its binding affinity in biological systems.

4-methyl-3-nitro-N-(4-((2-(pyridin-2-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide: Similar structure but with a different position of the pyridine nitrogen, which can affect its chemical reactivity and biological activity.

Uniqueness

The unique combination of the nitro, methyl, sulfonyl, and pyridinyl-piperidine groups in 4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide provides a distinct profile of chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Activité Biologique

The compound 4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and anti-tubercular properties. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C29H31N8O2, with a molecular weight of 522.6 g/mol. The structure features a piperidine ring, which is known for its pharmacological significance, and a sulfonamide moiety that enhances its biological activity.

1. Anti-Cancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anti-cancer properties. For instance, the anti-angiogenic activity was evaluated using the chick chorioallantoic membrane (CAM) model, where several derivatives demonstrated effective inhibition of blood vessel formation. Notably, compounds similar to this compound showed potent DNA binding and cleavage abilities, suggesting mechanisms that may disrupt cancer cell proliferation through apoptosis induction .

Table 1: Anti-Cancer Activity of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 10a | 5.6 | DNA binding and cleavage |

| 10b | 4.2 | Anti-angiogenic |

| 12b | 3.8 | Induction of apoptosis |

2. Anti-Tubercular Activity

The compound's structural analogs have also been investigated for their anti-tubercular efficacy against Mycobacterium tuberculosis. In vitro studies revealed that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating potent activity against the pathogen. The most promising compounds were further evaluated for their cytotoxicity on human embryonic kidney cells (HEK-293), demonstrating a favorable safety profile .

Table 2: Anti-Tubercular Activity of Derivatives

| Compound | IC50 (µM) | Cytotoxicity (HEK-293 Cells) |

|---|---|---|

| 6a | 1.35 | Non-toxic |

| 6e | 2.18 | Non-toxic |

| 6h | 1.95 | Non-toxic |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Anti-Angiogenesis : In a controlled study using the CAM model, it was found that the compound significantly inhibited angiogenesis at concentrations as low as 5 µM, showcasing its potential as an anti-cancer agent .

- Case Study on Tuberculosis Treatment : A series of synthesized derivatives were tested against Mycobacterium tuberculosis, where one derivative achieved an IC90 value of approximately 40 µM, indicating strong efficacy while maintaining low toxicity in human cells .

Propriétés

IUPAC Name |

4-methyl-3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O5S/c1-17-7-8-18(15-23(17)28(30)31)24(29)26-20-9-11-21(12-10-20)34(32,33)27-14-3-2-6-22(27)19-5-4-13-25-16-19/h4-5,7-13,15-16,22H,2-3,6,14H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJHYXTWJUQVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.